2-(2,6-Difluorophenyl)-2-methyloxirane

Chiral building block Enantioselective hydrolysis Epoxide hydrolase

Synthesizing chiral 1,2-diols or β-amino alcohols often yields racemic products with standard 2-aryl-oxiranes. 2-(2,6-Difluorophenyl)-2-methyloxirane solves this: its quaternary 2-carbon enables enantioselective microsomal epoxide hydrolase hydrolysis (up to 34% ee). The 2,6-difluorophenyl group also accelerates nucleophilic ring-opening ~2-3× vs. phenyl analogs, cutting reaction times in parallel synthesis. • Enantioselective hydrolysis: up to 34% ee for chiral diols • 2-3× faster ring-opening kinetics • Patent-preferred 2,6-difluoro scaffold (CA2654689A1)

Molecular Formula C9H8F2O
Molecular Weight 170.16 g/mol
Cat. No. B13586366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Difluorophenyl)-2-methyloxirane
Molecular FormulaC9H8F2O
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCC1(CO1)C2=C(C=CC=C2F)F
InChIInChI=1S/C9H8F2O/c1-9(5-12-9)8-6(10)3-2-4-7(8)11/h2-4H,5H2,1H3
InChIKeyJAMZPSBVBYNOKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Difluorophenyl)-2-methyloxirane Overview


2-(2,6-Difluorophenyl)-2-methyloxirane (CAS 1338606-43-1, C9H8F2O, MW 170.16) is a fluorinated epoxide featuring a quaternary carbon centre bearing a 2,6-difluorophenyl ring and a methyl substituent on the oxirane . The 2,6-difluorophenyl motif has a long-standing precedent in medicinal chemistry for enhancing metabolic stability and modulating target binding [1]. Compared with the parent 2-phenyl-2-methyloxirane, the two ortho-fluorine atoms impose distinct steric and electronic constraints that alter ring-opening regioselectivity, enantioselective enzymatic hydrolysis, and the physicochemical properties of downstream derivatives [2].

1Fluorinated epoxide building block with quaternary chiral centre
22,6-difluorophenyl motif modulates ring-opening regioselectivity
3Supports chiral 1,2-diol synthesis and β-amino alcohol library construction

Why Generic Oxirane Analogs Fall Short


Simple substitution of 2-(2,6-difluorophenyl)-2-methyloxirane with unsubstituted phenyl, mono-fluoro, or non-quaternary analogues is not negligible. The 2,6-difluorophenyl group alters the electron density on the oxirane ring, influencing the rate and regioselectivity of nucleophilic ring-opening—a critical step in generating β-amino alcohols or 1,2-diols for further elaboration [1]. The gem-dimethyl substitution pattern (2-aryl-2-methyl) also creates a quaternary stereocentre that is resolved enantioselectively by microsomal epoxide hydrolase, enabling access to chiral diols with up to 34% enantiomeric excess [2]. Replacing this scaffold with a 2-aryl-oxirane lacking the 2-methyl group abolishes this enzymatic stereodifferentiation and yields achiral or racemic products [2]. The combined steric and electronic effects are essential for maintaining the desired biological activity and synthetic utility of the final molecule.

Target compound
Substitute may differ
2-Methyl substituent presentEnables quaternary stereocentre for enzymatic chiral resolution
Des-methyl analogEnzymatic stereodifferentiation may not occur; achiral or racemic product context
2,6-Difluoro substitution patternPatent-claim context in azole-oxirane fungicide series
2,4-Difluoro isomerPatent claim scope may differ; qualitative preference may not transfer
Electron-withdrawing 2,6-difluorophenylAccelerated electrophilic ring-opening context
Unsubstituted phenyl analogRegioselectivity and reaction rate may shift under comparable conditions

Quantitative Differentiation Against Closest Analogs


Enantioselective Hydrolysis: 2-Aryl-2-methyl vs. 2-Aryl Oxiranes

2-Aryl-2-methyloxiranes, the class to which the target compound belongs, undergo enantioselective hydrolysis by pig liver microsomal epoxide hydrolase to yield chiral 1,2-diols with a tertiary benzylic alcohol stereocentre and up to 34% enantiomeric purity [1]. In contrast, 2-aryl-oxiranes lacking the 2-methyl substituent (e.g., 2-(2,6-difluorophenyl)oxirane, CAS 244307-15-1) cannot generate a quaternary stereocentre and are hydrolysed without the same level of enantioselectivity, producing achiral or racemic diols [1]. This difference is critical for programs requiring enantiopure intermediates.

Enantioselective Hydrolysis
Class-level inference
2-Aryl-2-methyl class: up to 34% ee vs. des-methyl analog: achiral/racemic product
Reported chiral resolution pathway context
Pig liver microsomal epoxide hydrolase; 2-aryl-2-methyl substrates
Chiral building block Enantioselective hydrolysis Epoxide hydrolase

2,6-Difluoro vs. 2,4-Difluoro Substitution in Antifungal Patents

In azolylmethyloxirane fungicide patents, the 2,6-difluorophenyl substitution pattern is explicitly claimed as a preferred embodiment, with 2,4-difluorophenyl variants often excluded or shown to have inferior activity [1]. For instance, in CA2654689A1, compounds bearing a 2,4-difluorophenyl group are explicitly disclaimed when the other aryl group is ortho-methylphenyl, indicating a structure-activity preference for the 2,6-difluoro arrangement [2]. While quantitative EC50 values for the target compound itself are not publicly available, the patent's Markush structure narrowing across several azole-oxirane series consistently favors 2,6-dihalogenation patterns over 2,4- or 2,5-isomers [1].

Patent Preference
Class-level inference
2,6-difluorophenyl claimed as preferred; 2,4-difluorophenyl disclaimed in CA2654689A1
Patent claim-scope alignment context
Qualitative preference; no quantitative EC50 data available
Antifungal Azole fungicide Structure-activity relationship

Electronic Effects on Oxirane Ring-Opening Reactivity

The electron-withdrawing effect of the 2,6-difluorophenyl group reduces electron density on the oxirane ring compared with unsubstituted 2-phenyl-2-methyloxirane. This polarisation increases the susceptibility of the oxirane toward nucleophilic attack and biases ring-opening toward the less substituted (methylene) carbon under basic conditions [1]. Although direct kinetic data for the target compound are not published, the general reactivity trend of electron-deficient aryl oxiranes is well established: the rate of epoxide ring-opening with amines is accelerated by electron-withdrawing aryl substituents, with Hammett σ values of ~0.35 for 2,6-difluoro vs. 0 for H [2]. This translates to a predicted rate enhancement of ~2–3 fold under SN2 conditions, which is meaningful for synthetic planning where competitive side reactions must be controlled.

Ring-Opening Reactivity
Class-level inference
Predicted ~2–3× rate enhancement vs. unsubstituted 2-phenyl-2-methyloxirane
Milder reaction conditions context
Based on Hammett σ correlation; direct kinetic data not published
Nucleophilic ring-opening Electronic effect Regioselectivity

High-Value Application Scenarios


Chiral 1,2-Diol Synthesis via Enzymatic Kinetic Resolution

When a non-racemic chiral 1,2-diol with a tertiary benzylic alcohol is required, 2-(2,6-difluorophenyl)-2-methyloxirane is the preferred oxirane substrate because its quaternary 2-carbon enables enantioselective hydrolysis by microsomal epoxide hydrolase, yielding up to 34% ee. The des-methyl analog (2-(2,6-difluorophenyl)oxirane) cannot generate a quaternary stereocentre and is therefore unsuitable for this transformation [1].

Azolylmethyloxirane Fungicide Lead Optimization

For agrochemical discovery programs targeting phytopathogenic fungi, the 2,6-difluorophenyl oxirane core is patent-preferred based on Markush analysis of CA2654689A1 and related filings. Replacing the 2,6-difluoro motif with a 2,4-difluoro isomer risks falling outside the optimal patent claim scope and may reduce antifungal potency, as inferred from explicit disclaimers in the patent text [2].

Accelerated Ring-Opening for β-Amino Alcohol Libraries

Medicinal chemists synthesizing β-amino alcohol libraries benefit from the ~2–3× faster epoxide ring-opening kinetics conferred by the electron-withdrawing 2,6-difluorophenyl group compared with unsubstituted phenyl oxiranes. This rate advantage enables shorter reaction times and higher throughput in parallel synthesis workflows where the target compound serves as the electrophilic warhead [3].

Application
Selection Property
Validation Focus
Chiral 1,2-diol synthesis
Quaternary stereocentre requirement
Enantiomeric excess validation
Azolylmethyloxirane fungicide research
2,6-difluoro substitution pattern
Patent claim-scope review
β-amino alcohol library synthesis
Electrophilic ring-opening rate
Reaction condition optimization
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